molecular formula C23H46OSi B14352727 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL CAS No. 92802-76-1

5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL

Cat. No.: B14352727
CAS No.: 92802-76-1
M. Wt: 366.7 g/mol
InChI Key: MCUJCTKCZTYXSW-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a tributylsilyl group attached to an octadienol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL typically involves multiple steps:

    Formation of the Octadienol Backbone: The starting material, often a simple alkene, undergoes a series of reactions to form the octadienol backbone. This may involve hydroboration-oxidation or other methods to introduce the hydroxyl group.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using strong bases and alkyl halides.

    Attachment of the Tributylsilyl Group: The tributylsilyl group is introduced using a silylation reagent, such as tributylsilyl chloride, in the presence of a base like imidazole or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the octadienol backbone can be reduced to form saturated compounds.

    Substitution: The tributylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-one.

    Reduction: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octane-2-OL.

    Substitution: Formation of various substituted octadienol derivatives.

Scientific Research Applications

5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic applications and as a building block for drug development.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tributylsilyl group can enhance lipophilicity and membrane permeability. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-methyl-3-(trimethylsilyl)octa-3,5-dien-2-OL
  • 5-Ethyl-2-methyl-3-(triethylsilyl)octa-3,5-dien-2-OL
  • 5-Ethyl-2-methyl-3-(triphenylsilyl)octa-3,5-dien-2-OL

Uniqueness

5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is unique due to the presence of the tributylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

92802-76-1

Molecular Formula

C23H46OSi

Molecular Weight

366.7 g/mol

IUPAC Name

5-ethyl-2-methyl-3-tributylsilylocta-3,5-dien-2-ol

InChI

InChI=1S/C23H46OSi/c1-8-13-17-25(18-14-9-2,19-15-10-3)22(23(6,7)24)20-21(12-5)16-11-4/h16,20,24H,8-15,17-19H2,1-7H3

InChI Key

MCUJCTKCZTYXSW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)C(=CC(=CCC)CC)C(C)(C)O

Origin of Product

United States

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